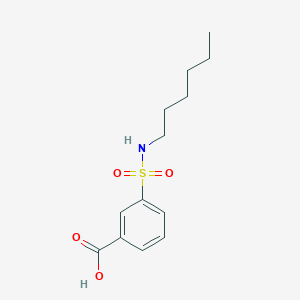

3-(Hexylsulfamoyl)benzoic acid

Description

The exact mass of the compound 3-(Hexylsulfamoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Hexylsulfamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hexylsulfamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hexylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-2-3-4-5-9-14-19(17,18)12-8-6-7-11(10-12)13(15)16/h6-8,10,14H,2-5,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFLLCPFYBARGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292770 | |

| Record name | 3-(hexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500292-07-9 | |

| Record name | 3-(hexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-(Hexylsulfamoyl)benzoic Acid: Properties, Synthesis, and Inferred Therapeutic Potential

Disclaimer: 3-(Hexylsulfamoyl)benzoic acid is a novel chemical entity with limited characterization in peer-reviewed literature. This guide synthesizes available data from chemical databases and infers potential properties and methodologies based on established principles and studies of structurally related analogues. All proposed protocols and mechanisms should be treated as theoretical and require experimental validation.

Executive Summary

3-(Hexylsulfamoyl)benzoic acid represents an under-explored derivative of the versatile sulfamoylbenzoic acid scaffold. This chemical class is a cornerstone in medicinal chemistry, giving rise to drugs with diuretic, antihypertensive, and enzyme-inhibiting properties.[1][2] The introduction of a hexyl group to the sulfamoyl nitrogen imparts significant lipophilicity, suggesting potential for novel interactions with biological targets and distinct pharmacokinetic profiles compared to more polar analogues. This document provides a comprehensive overview of its known properties, a proposed synthetic and purification workflow, and an evidence-based discussion of its potential pharmacological applications to guide future research and development.

Core Chemical and Physical Properties

Quantitative data for 3-(Hexylsulfamoyl)benzoic acid is sparse. The following table consolidates information from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 500292-07-9 | [3] |

| Molecular Formula | C₁₃H₁₉NO₄S | [3] |

| Molecular Weight | 285.36 g/mol | [3] |

| Appearance | White to off-white solid (Predicted) | Inferred |

| Storage Temperature | 2-8°C | [3] |

| Predicted pKa | ~4.0 (Carboxylic Acid) | Inferred from[4] |

| Predicted Solubility | Poor in water; Soluble in methanol, ethanol, acetone, DCM | Inferred from[5][6] |

Synthesis and Characterization

While a specific, validated synthesis for this compound is not published, a robust and logical pathway can be designed based on well-established reactions for analogous compounds.[1][7][8] The most direct approach involves the reaction of a 3-(chlorosulfonyl)benzoyl derivative with hexylamine, followed by ester hydrolysis.

Proposed Synthetic Workflow

The recommended two-step synthesis begins with a commercially available starting material, methyl 3-(chlorosulfonyl)benzoate.

Caption: Proposed two-step synthesis of 3-(Hexylsulfamoyl)benzoic acid.

Detailed Experimental Protocol (Theoretical)

-

Sulfonamide Formation:

-

To a stirred solution of methyl 3-(chlorosulfonyl)benzoate (1.0 eq) in dichloromethane (DCM) at 0°C, add pyridine (1.2 eq) or triethylamine.

-

Slowly add hexylamine (1.1 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved via flash column chromatography.[9]

-

-

Ester Hydrolysis:

-

Dissolve the purified methyl 3-(hexylsulfamoyl)benzoate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or potassium hydroxide (KOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure to remove THF.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1M HCl.

-

The resulting precipitate is the target compound. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-(Hexylsulfamoyl)benzoic acid.[7]

-

Expected Spectroscopic Characterization

-

¹H NMR: The spectrum should feature a highly deshielded singlet for the carboxylic acid proton (>10 ppm), distinct multiplets for the aromatic protons on the benzene ring, and characteristic signals for the hexyl chain, including a triplet for the terminal methyl group (~0.9 ppm).[10] The protons on the methylene group adjacent to the sulfamoyl nitrogen will be shifted downfield.

-

¹³C NMR: Expect a signal for the carboxylic carbon between 160-180 ppm.[11] Aromatic carbons will appear in the 120-140 ppm range, and the six distinct signals for the hexyl chain will be visible in the upfield region.

-

IR Spectroscopy: Key absorbances include a very broad O-H stretch for the carboxylic acid from ~3300 to 2500 cm⁻¹, a sharp C=O stretch around 1700-1680 cm⁻¹, and two characteristic S=O stretches for the sulfonamide group (~1350 cm⁻¹ and ~1160 cm⁻¹).[12][13]

-

Mass Spectrometry: The molecular ion peak [M]⁻ or [M+H]⁺ should be observable, along with characteristic fragmentation patterns such as the loss of the carboxyl group [M-COOH] or the hexyl chain.[11]

Inferred Pharmacological Profile and Therapeutic Potential

The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry.[14] By examining the biological activities of its analogues, we can infer the most probable therapeutic targets for 3-(Hexylsulfamoyl)benzoic acid.

Potential as an Ion Transporter Modulator

Many sulfamoylbenzoic acid derivatives function by inhibiting ion transporters. The prototypical example is Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid), which inhibits renal organic anion transporters (OATs), leading to a uricosuric effect used in the treatment of gout.[15][16][17]

-

Hypothesized Mechanism: It is plausible that 3-(Hexylsulfamoyl)benzoic acid could act as an inhibitor of transporters like OATs or the uric acid transporter 1 (URAT1).[18] The long, lipophilic hexyl chain could enhance membrane interaction or occupy a hydrophobic pocket within the transporter's binding site, potentially leading to increased potency or altered selectivity compared to Probenecid.

Caption: Hypothetical mechanism of action as a URAT1/OAT inhibitor.

Potential as an Enzyme Inhibitor

The sulfamoylbenzoic acid moiety is present in inhibitors of various enzymes.

-

Carbonic Anhydrase & COX-2: Derivatives have been explored as inhibitors of carbonic anhydrase and cyclooxygenase-2 (COX-2), suggesting potential applications in glaucoma and inflammation, respectively.[1][14]

-

Other Enzymes: Specific analogues have shown activity against cytosolic phospholipase A2α (cPLA2α) and endoplasmic reticulum aminopeptidase 2 (ERAP2), targets relevant to inflammation and immune modulation.[7][19]

The significant lipophilicity conferred by the hexyl group could favor binding to enzymes with hydrophobic active sites.

Recommended Workflow for Future Research

For researchers and drug development professionals, a systematic evaluation of this novel compound is required. The following workflow outlines a logical progression from basic characterization to preliminary biological screening.

Caption: A logical workflow for the characterization and evaluation of a novel compound.

Conclusion

3-(Hexylsulfamoyl)benzoic acid is a scientifically intriguing molecule that remains largely unexplored. Based on the robust pharmacology of its structural relatives, it stands as a promising candidate for investigation as a modulator of ion transporters or as an enzyme inhibitor. Its high lipophilicity distinguishes it from many known analogues and may unlock novel therapeutic applications. The synthetic and analytical frameworks provided in this guide offer a clear path for researchers to begin the systematic characterization and biological evaluation of this compound, potentially leading to the development of new chemical probes or therapeutic leads.

References

-

Gundala, S. R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]

-

Wu, C., et al. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Biochemical and Biophysical Research Communications. Available at: [Link]

- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

Schulze, T., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research. Available at: [Link]

-

Goksel, S., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. Available at: [Link]

-

ResearchGate. (2024). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. Available at: [Link]

-

ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Available at: [Link]

-

Xu, L., et al. (2021). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.

-

National Center for Biotechnology Information. (n.d.). Probenecid. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

-

Maben, Z., et al. (2021). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Journal of Biological Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Yuriev, E., et al. (2004). Investigation of structure-activity relationships in a series of glibenclamide analogues. European Journal of Medicinal Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Probenecid tablet, film coated. Available at: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

-

PubMed. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Available at: [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

-

Jackson, R., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition & Metabolism. Available at: [Link]

-

Rasayan Journal of Chemistry. (n.d.). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Available at: [Link]

-

BYJU'S. (n.d.). Properties of Benzoic Acid. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

-

PubMed. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives and capric acid: mechanism and verification study using artificial skin. Available at: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 3. 3-(HexylsulfaMoyl)benzoic acid | 500292-07-9 [amp.chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. s3.pgkb.org [s3.pgkb.org]

- 17. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 3-(Hexylsulfamoyl)benzoic acid

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel compound, 3-(Hexylsulfamoyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the logical and iterative process of chemical characterization. We will delve into the core analytical techniques required to unambiguously confirm the molecular structure, focusing not just on the procedural steps, but on the scientific rationale underpinning each experimental choice. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. All claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction: The Imperative of Structural Verification

The synthesis of any new chemical entity is merely the first step in its journey toward potential application. The unequivocal confirmation of its molecular structure is a critical, non-negotiable milestone. In the context of medicinal chemistry and drug development, even minor deviations from the intended structure can lead to drastic and often deleterious changes in pharmacological activity, toxicity, and bioavailability.

3-(Hexylsulfamoyl)benzoic acid (Figure 1), with the molecular formula C13H19NO4S, presents a unique combination of a benzoic acid moiety and an N-hexylsulfonamide group. This arrangement suggests potential applications where the acidic proton of the carboxylic acid and the hydrogen bond donor/acceptor capabilities of the sulfonamide group can play a crucial role in molecular interactions. Before any such potential can be explored, we must first rigorously confirm its structure. This guide will outline a multi-technique approach to achieve this, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Figure 1: Proposed Structure of 3-(Hexylsulfamoyl)benzoic acid

A 2D representation of the proposed chemical structure of 3-(Hexylsulfamoyl)benzoic acid.

A Symphony of Spectroscopies: The Analytical Strategy

No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on a collection of complementary methods, each providing a unique piece of the puzzle. Our strategy for 3-(Hexylsulfamoyl)benzoic acid is as follows:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, providing the first crucial confirmation of the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, such as the carboxylic acid and sulfonamide moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): To map the carbon and proton framework of the molecule, establishing connectivity and the precise arrangement of atoms.

This multi-pronged approach ensures a self-validating system. The data from each technique should be consistent with the others and with the proposed structure. Any discrepancies would signal the need for further investigation or a revision of the proposed structure.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the gold standard for determining the accurate mass of a compound, which in turn allows for the confident determination of its elemental formula. For a molecule like 3-(Hexylsulfamoyl)benzoic acid, which contains sulfur and nitrogen in addition to carbon, hydrogen, and oxygen, precise mass measurement is essential to distinguish it from other potential isobaric compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Given the presence of the acidic carboxylic acid group, negative ion mode ESI is expected to be highly effective, leading to the formation of the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the most abundant ion corresponding to the molecule of interest. Use the instrument's software to calculate the elemental composition based on this accurate mass.

Anticipated Data and Interpretation

For a molecular formula of C13H19NO4S, the expected monoisotopic mass is 285.1035. The HRMS analysis should yield a prominent ion in negative mode with an m/z value extremely close to this theoretical mass.

| Parameter | Expected Value |

| Molecular Formula | C13H19NO4S |

| Theoretical Monoisotopic Mass | 285.1035 Da |

| Ionization Mode | ESI Negative |

| Observed Ion | [M-H]⁻ |

| Expected m/z | ~285.1035 |

The observation of an ion with this precise mass provides strong evidence for the proposed molecular formula. Further fragmentation analysis (MS/MS) can provide additional structural information. For sulfonamides, a characteristic fragmentation is the loss of SO₂ (64 Da)[1].

Infrared Spectroscopy: A Fingerprint of Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For 3-(Hexylsulfamoyl)benzoic acid, we expect to see characteristic absorptions for the O-H and C=O bonds of the carboxylic acid, the N-H and S=O bonds of the sulfonamide, and the C-H bonds of the aromatic ring and the hexyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Anticipated Data and Interpretation

The IR spectrum will provide a "fingerprint" of the molecule. The key is to identify the absorptions that correspond to the expected functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad)[2][3] |

| Carboxylic Acid | C=O stretch | 1700-1680[2][3] |

| Alkane (Hexyl) | C-H stretch | 2960-2850 |

| Aromatic | C-H stretch | 3100-3000 |

| Aromatic | C=C stretch | 1600-1450 |

| Sulfonamide | N-H stretch | ~3300 |

| Sulfonamide | S=O stretch (asymmetric) | ~1350 |

| Sulfonamide | S=O stretch (symmetric) | ~1160 |

The presence of a broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H of a carboxylic acid, along with a strong C=O absorption around 1700 cm⁻¹, would be highly indicative of the benzoic acid moiety. The N-H and S=O stretches would confirm the presence of the sulfonamide group.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. For 3-(Hexylsulfamoyl)benzoic acid, a combination of ¹H, ¹³C, and 2D NMR experiments will allow for the complete assignment of all signals and confirm the substitution pattern of the benzene ring and the structure of the hexyl chain.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial; DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition (COSY and HSQC):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (i.e., which protons are adjacent to each other).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, coupling patterns, and correlations from the 2D spectra to piece together the molecular structure.

Anticipated ¹H NMR Data and Interpretation

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the protons of the hexyl chain, the sulfonamide N-H proton, and the carboxylic acid O-H proton.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | > 12 | Singlet (broad) | 1H | Highly deshielded acidic proton. |

| Aromatic | 7.5 - 8.5 | Multiplets | 4H | Protons on the benzene ring, with the exact shifts and splitting patterns dependent on the 1,3-disubstitution. |

| NH | ~5-7 | Triplet | 1H | Proton on the nitrogen, coupled to the adjacent CH₂ group. |

| N-CH₂ | ~3.0 | Quartet | 2H | Protons adjacent to the electron-withdrawing sulfonamide group and coupled to the next CH₂ group and the NH proton. |

| (CH₂)₄ | 1.2 - 1.6 | Multiplets | 8H | Overlapping signals for the central methylene groups of the hexyl chain. |

| CH₃ | ~0.9 | Triplet | 3H | Terminal methyl group of the hexyl chain, coupled to the adjacent CH₂ group. |

The splitting patterns of the aromatic protons are key to confirming the 1,3-substitution pattern. A COSY spectrum will be instrumental in tracing the connectivity of the hexyl chain protons.

Anticipated ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | ~167 | Carbonyl carbon of the carboxylic acid. |

| Aromatic (C-S) | ~140 | Quaternary carbon attached to the sulfur atom. |

| Aromatic (C-COOH) | ~135 | Quaternary carbon attached to the carboxylic acid group. |

| Aromatic (CH) | 125 - 135 | Aromatic methine carbons. |

| N-CH₂ | ~43 | Carbon adjacent to the nitrogen of the sulfonamide. |

| (CH₂)₄ | 22 - 32 | Aliphatic carbons of the hexyl chain. |

| CH₃ | ~14 | Terminal methyl carbon. |

An HSQC spectrum will correlate the proton signals with their directly attached carbon signals, confirming the assignments made from the 1D spectra.

The Logic of Elucidation: A Visual Workflow

The process of structural elucidation is a logical progression, where the results of one experiment inform the interpretation of the next. The following diagram illustrates this workflow.

Sources

- 1. rsc.org [rsc.org]

- 2. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(Hexylsulfamoyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Physicochemical Properties, and Therapeutic Potential

Abstract

3-(Hexylsulfamoyl)benzoic acid (CAS Number: 500292-07-9) belongs to the versatile class of sulfamoylbenzoic acid derivatives, a scaffold of significant interest in medicinal chemistry. While direct literature on this specific hexyl-substituted molecule is sparse, this technical guide provides a comprehensive overview based on the well-established chemistry and pharmacology of its structural analogs. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential biological activities, and methodologies for its evaluation as a therapeutic candidate. By examining the structure-activity relationships within this chemical class, we can project the profile of 3-(hexylsulfamoyl)benzoic acid as a promising, lipophilic agent for targeted therapeutic design, particularly in the realm of enzyme inhibition.

Introduction: The Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid framework, characterized by a benzoic acid moiety linked to a sulfonamide group, is a cornerstone in the design of various therapeutic agents. This structural motif offers a unique combination of a carboxylic acid, capable of forming key ionic interactions and hydrogen bonds, and a sulfonamide group, a well-known zinc-binding group in many metalloenzymes. The versatility of this scaffold allows for extensive chemical modification at the sulfonamide nitrogen, enabling the fine-tuning of physicochemical and pharmacological properties.

Derivatives of sulfamoylbenzoic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic effects.[1] A significant portion of their therapeutic efficacy stems from their ability to act as potent and often selective enzyme inhibitors.[2]

This guide will focus on the N-hexyl derivative, 3-(hexylsulfamoyl)benzoic acid, extrapolating its likely characteristics and potential applications from the robust data available for its chemical relatives.

Physicochemical Properties and the Influence of the N-Hexyl Substituent

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 3-(hexylsulfamoyl)benzoic acid, the N-hexyl chain is expected to significantly influence its solubility and lipophilicity.

Table 1: Predicted Physicochemical Properties of 3-(Hexylsulfamoyl)benzoic Acid

| Property | Predicted Value/Characteristic | Rationale and Implications |

| Molecular Formula | C₁₃H₁₉NO₄S | Based on chemical structure. |

| Molecular Weight | 285.36 g/mol | Calculated from the molecular formula. |

| Aqueous Solubility | Low | The long, nonpolar hexyl chain will decrease water solubility compared to smaller N-alkyl or unsubstituted analogs.[3][4] This has implications for formulation and bioavailability. |

| Lipophilicity (LogP) | High | The hexyl group significantly increases the compound's affinity for nonpolar environments.[5][6] This may enhance membrane permeability and interaction with hydrophobic binding pockets in target proteins. |

| Acidity (pKa) | ~3.5 - 4.5 | The carboxylic acid is the primary acidic functional group. The N-acylsulfonamide moiety can also exhibit acidity.[7] |

The increased lipophilicity conferred by the hexyl group is a key feature of this molecule. While potentially leading to challenges in aqueous solubility, it can also be advantageous for targeting proteins with hydrophobic active sites or for enhancing penetration across biological membranes.

Synthesis of N-Alkylsulfamoylbenzoic Acids

The synthesis of N-substituted sulfamoylbenzoic acids is generally a well-established and robust process. A common synthetic route proceeds via the formation of a sulfonyl chloride, followed by reaction with the desired amine.[2][8]

General Synthetic Pathway

A plausible synthetic route for 3-(hexylsulfamoyl)benzoic acid is outlined below. This two-step process begins with the chlorosulfonation of a benzoic acid derivative, followed by amination with hexylamine.

Caption: General synthetic workflow for N-alkylsulfamoylbenzoic acids.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure for the synthesis of 3-(hexylsulfamoyl)benzoic acid, based on established methods for similar compounds.[9]

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid

-

In a fume hood, cool a round-bottom flask containing chlorosulfonic acid (excess, e.g., 5 equivalents) in an ice bath.

-

Slowly and portion-wise, add 3-carboxybenzoyl chloride (1 equivalent) to the cooled chlorosulfonic acid with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80°C for 2-4 hours, monitoring the reaction by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 3-(Hexylsulfamoyl)benzoic acid

-

Dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution in an ice bath and add a base, such as pyridine or triethylamine (2-3 equivalents).

-

Slowly add hexylamine (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature overnight.

-

Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Potential Biological Activity and Therapeutic Targets

The sulfamoylbenzoic acid scaffold is a privileged structure for targeting a variety of enzymes. The primary sulfonamide group is a key pharmacophore that can coordinate with the zinc ion in the active site of metalloenzymes.[2]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[10][11] Sulfonamides are the classical inhibitors of CAs.

The hexyl substituent in 3-(hexylsulfamoyl)benzoic acid would likely interact with hydrophobic residues within the active site cleft of CA isoforms, potentially conferring isoform selectivity.[2]

Caption: Proposed binding mode of 3-(hexylsulfamoyl)benzoic acid in the carbonic anhydrase active site.

Other Potential Enzyme Targets

The sulfamoylbenzoic acid scaffold has been explored for the inhibition of other enzymes, including:

-

Cytosolic Phospholipase A2α (cPLA2α): Involved in inflammatory processes.[12]

-

Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases): Implicated in thrombosis, inflammation, and cancer.[13]

The lipophilic nature of the hexyl group may enhance the inhibitory activity against these targets by promoting interactions with hydrophobic domains.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 3-(hexylsulfamoyl)benzoic acid, a series of in vitro and in vivo assays are necessary.

In Vitro Carbonic Anhydrase Inhibition Assay

A common method for evaluating CA inhibition is the stopped-flow CO₂ hydration assay.[1]

Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. An inhibitor will slow this rate.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

3-(Hexylsulfamoyl)benzoic acid stock solution (in DMSO)

-

HEPES buffer (pH 7.5)

-

Phenol red (pH indicator)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare serial dilutions of 3-(hexylsulfamoyl)benzoic acid in HEPES buffer.

-

In the stopped-flow instrument, rapidly mix the CA enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing phenol red.

-

Monitor the change in absorbance at 557 nm as the pH decreases.

-

Determine the initial velocity of the reaction from the linear portion of the absorbance curve.

-

Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).[1]

Cellular Assays for Anticancer Activity

To evaluate potential anticancer effects, cell viability assays such as the MTT or MTS assay can be employed.

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Procedure:

-

Plate cancer cell lines of interest (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-(hexylsulfamoyl)benzoic acid for 48-72 hours.

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-(hexylsulfamoyl)benzoic acid is not available, we can infer trends from related N-alkylsulfonamide series.

-

Alkyl Chain Length: Increasing the length of the N-alkyl chain generally increases lipophilicity.[3] This can lead to enhanced binding to hydrophobic pockets in some enzymes but may also increase non-specific binding and reduce aqueous solubility.

-

Position of the Sulfamoyl Group: The position of the sulfamoyl group on the benzoic acid ring (ortho, meta, or para) is crucial for orienting the molecule within the active site of the target enzyme.

-

Substituents on the Benzoic Acid Ring: Additional substituents on the aromatic ring can influence electronic properties and provide additional points of interaction with the target protein.

Conclusion and Future Directions

3-(Hexylsulfamoyl)benzoic acid represents an intriguing but underexplored member of the sulfamoylbenzoic acid family. Based on the well-documented properties of its analogs, it is likely to be a lipophilic compound with the potential to act as a potent inhibitor of metalloenzymes, particularly carbonic anhydrases.

Future research should focus on:

-

Definitive Synthesis and Characterization: The synthesis of 3-(hexylsulfamoyl)benzoic acid needs to be performed and the compound fully characterized to confirm its structure and purity.

-

In Vitro Profiling: A comprehensive in vitro screening against a panel of enzymes (e.g., various CA isoforms) and cancer cell lines is warranted to identify its primary biological targets.

-

Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial to assess its drug-like potential.

This technical guide provides a solid foundation for initiating research into 3-(hexylsulfamoyl)benzoic acid, a compound that holds promise for the development of novel, targeted therapeutics.

References

-

Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. [Link]

-

Mali, S. N., & Jagdale, B. S. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ChemistrySelect. [Link]

-

Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1505-1517. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Capasso, C., & Supuran, C. T. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 629-635. [Link]

-

Matulis, D., et al. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 24(11), 2139. [Link]

-

Di Micco, S., et al. (2022). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry, 65(7), 5417-5433. [Link]

-

Kairys, V., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 1033. [Link]

-

Lamar, A. A., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(24), 5375-5381. [Link]

-

Hasin, P., & Lamar, A. A. (2022). Synthesis and Biological Evaluation of N-Alkyl Sulfonamides Derived from Polycyclic Hydrocarbon Scaffolds Using a Nitrogen-Centered Radical Approach. Request PDF. [Link]

-

Patil, R., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 3(11), 929-933. [Link]

-

Al-Bayati, F. A. (2008). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. African Journal of Biotechnology, 7(25). [Link]

-

Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. [Link]

-

Uto, T., et al. (2015). Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. Chemical & Pharmaceutical Bulletin, 63(9), 760-765. [Link]

-

Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504. [Link]

- Cassella-Fuji. (1979). Process for the preparation of sulfamylbenzoic acids.

-

Beerbower, A., & Nixon, J. (1969). Solubility parameter and hydrophilic-lipophilic balance of nonionic surfactants. Journal of Colloid and Interface Science, 29(2), 331-339. [Link]

-

Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. ResearchGate. [Link]

-

Fagerberg, J. H., et al. (2021). Affinity of Lipophilic Drugs to Mixed Lipid Aggregates in Simulated Gastrointestinal Fluids. Journal of Pharmaceutical Sciences, 110(2), 737-747. [Link]

-

Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6504. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 4. Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of Lipophilic Drugs to Mixed Lipid Aggregates in Simulated Gastrointestinal Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-(Hexylsulfamoyl)benzoic acid starting materials

An In-depth Technical Guide to the Synthesis of 3-(Hexylsulfamoyl)benzoic acid: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3-(Hexylsulfamoyl)benzoic acid, a versatile organic compound featuring both carboxylic acid and sulfonamide moieties. Such structures are of significant interest in medicinal chemistry as building blocks for novel therapeutic agents.[1][2] This document outlines the primary, most efficient synthetic pathway, starting from readily available commercial materials. The core of this synthesis involves two key transformations: the chlorosulfonation of benzoic acid to form the critical intermediate, 3-(chlorosulfonyl)benzoic acid, followed by its reaction with n-hexylamine to yield the final product. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present quantitative data to ensure reproducibility and scientific integrity.

Introduction and Retrosynthetic Analysis

The sulfamoyl benzoic acid scaffold is a privileged structure in drug discovery, often utilized to modulate the physicochemical properties of a lead compound, such as solubility and protein binding. The synthesis of 3-(Hexylsulfamoyl)benzoic acid is a clear and illustrative example of fundamental organic transformations.

The most logical and industrially scalable approach involves the formation of the sulfonamide bond as the final key step. This retrosynthetic analysis disconnects the target molecule into two primary starting materials: a benzoic acid derivative activated at the 3-position and n-hexylamine. The most effective activating group for this purpose is a sulfonyl chloride (-SO₂Cl), which is highly electrophilic and readily reacts with primary amines.[3] This leads to the key intermediate, 3-(chlorosulfonyl)benzoic acid. This intermediate, in turn, can be synthesized directly from benzoic acid via electrophilic aromatic substitution.

The overall synthetic strategy is visualized below.

Caption: Retrosynthetic analysis of 3-(Hexylsulfamoyl)benzoic acid.

Synthesis of Key Intermediate: 3-(Chlorosulfonyl)benzoic acid

The preparation of 3-(chlorosulfonyl)benzoic acid is the foundational step of the synthesis. The most direct method is the chlorosulfonation of benzoic acid.

Mechanism and Rationale

This reaction is a classic electrophilic aromatic substitution. Benzoic acid is treated with an excess of chlorosulfonic acid (ClSO₃H). The carboxylic acid group is a meta-directing deactivator, hence the sulfonation occurs predominantly at the 3-position. Chlorosulfonic acid serves as both the reagent and the solvent. The reaction must be carefully controlled, as it is highly exothermic and liberates hydrogen chloride gas. The reaction mixture is subsequently quenched by slowly pouring it onto crushed ice, which precipitates the sulfonyl chloride product while decomposing the excess chlorosulfonic acid.[4][5][6]

Experimental Workflow: Chlorosulfonation

Caption: Workflow for the synthesis of 3-(Chlorosulfonyl)benzoic acid.

Detailed Experimental Protocol

Materials:

-

Benzoic acid

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet (connected to a scrubber), carefully add chlorosulfonic acid (e.g., 40-60 mL). Cool the flask in an ice bath.

-

Slowly and portion-wise, add benzoic acid (e.g., 0.1 mol) to the cooled chlorosulfonic acid with continuous stirring. The addition rate should be controlled to keep the internal temperature low.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture. A typical condition involves heating at 95-140°C for 6-12 hours.[5][6]

-

After the reaction is complete (monitored by TLC or until gas evolution ceases), allow the mixture to cool to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture dropwise onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

A white precipitate of 3-(chlorosulfonyl)benzoic acid will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acids.[6]

-

Dry the product under vacuum to yield 3-(chlorosulfonyl)benzoic acid as a white to light beige crystalline powder.[4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Benzoic Acid | [4] |

| Reagent | Chlorosulfonic Acid | [5][6] |

| Typical Yield | 80-90% | [4][6] |

| Appearance | White to light beige powder | [4] |

| CAS Number | 4025-64-3 | [7][8][9] |

Synthesis of 3-(Hexylsulfamoyl)benzoic acid

This final step involves the formation of the sulfonamide linkage through the reaction of the sulfonyl chloride intermediate with n-hexylamine.

Mechanism and Rationale

The reaction is a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of n-hexylamine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction produces one equivalent of hydrochloric acid (HCl), which will react with the basic n-hexylamine to form an ammonium salt. Therefore, at least two equivalents of the amine are typically used: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used in the presence of an external base (e.g., pyridine, triethylamine) in a suitable solvent.[2]

Experimental Workflow: Sulfonamide Formation

Caption: Workflow for the synthesis of 3-(Hexylsulfamoyl)benzoic acid.

Detailed Experimental Protocol

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

n-Hexylamine

-

Ethyl acetate or Water

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask, suspend or dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent such as water or ethyl acetate (e.g., 15 mL per 3.0 mmol of sulfonyl chloride).[6]

-

Cool the mixture in an ice bath to 0-15°C.

-

Slowly add n-hexylamine (2.0-2.2 eq) dropwise to the stirred mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC.[6] Typically, the reaction is complete within 4-15 hours.[10]

-

Upon completion, dilute the reaction mixture with water if necessary.

-

Slowly add concentrated HCl to the mixture to adjust the pH to approximately 2-3. This protonates the carboxylate and precipitates the final product.[6]

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold water and then dry it under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-(Chlorosulfonyl)benzoic acid | [2][6] |

| Reagent | n-Hexylamine | - |

| Solvent | Water or Ethyl Acetate | [6] |

| Typical Yield | >70% (based on similar reactions) | [2][6] |

| Appearance | White solid | [6] |

Safety Considerations

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. It causes severe burns upon contact. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.

-

Thionyl chloride (if used in alternative routes) is also highly corrosive, toxic, and reacts with water. Handle with extreme care in a fume hood.

-

The reactions described are exothermic and produce corrosive gases (HCl). Proper temperature control and ventilation are crucial.

Conclusion

The synthesis of 3-(Hexylsulfamoyl)benzoic acid is reliably achieved through a robust two-step sequence starting from benzoic acid. The initial chlorosulfonation provides the key 3-(chlorosulfonyl)benzoic acid intermediate in high yield, which is then smoothly converted to the final product via reaction with n-hexylamine. The methodologies presented are well-established, scalable, and utilize readily available starting materials, making this a practical and efficient route for researchers in medicinal chemistry and materials science.

References

-

ChemBK. (2024). 3-Sulfamoylbenzoic acid. Retrieved from ChemBK. [Link]

- Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.

- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

Sardar, P. et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. National Institutes of Health. [Link]

- Google Patents. (n.d.). JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound.

-

Rehman, Z. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - ESI. Retrieved from Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. Retrieved from ResearchGate. [Link]

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from Organic Syntheses. [Link]

-

ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from ResearchGate. [Link]

-

Alagić-Džambić L et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

-

CAS Common Chemistry. (n.d.). 3-(Chlorosulfonyl)benzoic acid. Retrieved from CAS. [Link]

Sources

- 1. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 [chemicalbook.com]

- 5. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. 3-(Chlorosulfonyl)benzoic acid 95 4025-64-3 [sigmaaldrich.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]

An In-depth Technical Guide to 3-(Hexylsulfamoyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing detailed insights into the molecular characteristics, synthesis, purification, and analysis of 3-(Hexylsulfamoyl)benzoic acid.

Core Molecular Attributes

3-(Hexylsulfamoyl)benzoic acid is a chemical compound with significant potential in various research and development applications. A precise understanding of its fundamental molecular properties is the cornerstone of its effective utilization.

Molecular Formula and Structure

The molecular formula for 3-(Hexylsulfamoyl)benzoic acid has been determined to be C13H19NO4S .[1][2] This formula indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom.

The structural arrangement consists of a benzoic acid core, which is a benzene ring substituted with a carboxylic acid group. At the meta-position (carbon 3) of the benzene ring, a hexylsulfamoyl group is attached. This functional group comprises a sulfonamide linker with a hexyl (six-carbon) alkyl chain.

Molecular Weight

The molecular weight of 3-(Hexylsulfamoyl)benzoic acid is 285.36 g/mol .[2] This value is crucial for a variety of experimental calculations, including the preparation of solutions with specific molar concentrations and the determination of reaction stoichiometry.

A summary of the core molecular data is presented in the table below for quick reference.

| Property | Value |

| Molecular Formula | C13H19NO4S |

| Molecular Weight | 285.36 g/mol |

Synthesis and Purification

The synthesis of 3-(Hexylsulfamoyl)benzoic acid and its derivatives typically involves a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.

Synthetic Pathway

A common synthetic route involves the reaction of a benzoic acid derivative with a chlorosulfonating agent, followed by amination with hexylamine.[3] The initial step is the chlorosulfonation of benzoic acid, which introduces a chlorosulfonyl group onto the aromatic ring. Subsequent reaction with hexylamine displaces the chlorine atom to form the desired sulfonamide linkage.

To visually represent this synthetic workflow, the following diagram is provided:

Caption: Synthetic workflow for 3-(Hexylsulfamoyl)benzoic acid.

Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of sulfamoylbenzoic acid derivatives:

-

Chlorosulfonation: In a round-bottom flask, the starting benzoic acid is carefully added to an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then heated to facilitate the electrophilic aromatic substitution.

-

Work-up: After the reaction is complete, the mixture is cautiously poured onto ice to quench the excess chlorosulfonic acid. The resulting precipitate, 3-(chlorosulfonyl)benzoic acid, is collected by filtration.

-

Amination: The crude 3-(chlorosulfonyl)benzoic acid is then dissolved in a suitable solvent and reacted with hexylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Isolation: The final product, 3-(Hexylsulfamoyl)benzoic acid, is isolated by extraction and subsequent removal of the solvent.

Purification Methodologies

Purification of the synthesized 3-(Hexylsulfamoyl)benzoic acid is critical to remove any unreacted starting materials, byproducts, or other impurities. Common purification techniques for aromatic sulfonic acid derivatives include recrystallization and chromatography.[4]

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly, promoting the formation of pure crystals of 3-(Hexylsulfamoyl)benzoic acid.

-

Isolation and Drying: The crystals are collected by filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities. The purified product is then dried under vacuum.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized 3-(Hexylsulfamoyl)benzoic acid.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in the molecule, such as the carbonyl group of the carboxylic acid, the S=O stretches of the sulfonamide, and the N-H bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the detailed molecular structure. ¹H NMR provides information on the number and environment of the hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Chromatographic Purity Assessment

Chromatographic techniques are employed to determine the purity of the compound and to quantify any impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 3-(Hexylsulfamoyl)benzoic acid.[5][6] A suitable stationary phase and mobile phase are selected to achieve optimal separation of the target compound from any impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity information and confirmation of the molecular weight of the compound and any detected impurities.[5]

The general workflow for the analytical characterization is depicted in the following diagram:

Caption: Workflow for the analytical characterization of the compound.

References

-

3-(Hexan-2-ylsulfamoyl)benzoic acid | C13H19NO4S | CID 55049818. PubChem. [Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar. [Link]

- Method for the purification of aryl sulfonic acids and salts.

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

-

Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-(HexylsulfaMoyl)benzoic acid | 500292-07-9 [amp.chemicalbook.com]

- 2. 3-(Hexan-2-ylsulfamoyl)benzoic acid | C13H19NO4S | CID 55049818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 5. ymerdigital.com [ymerdigital.com]

- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffold of Sulfamoylbenzoic Acid

An In-Depth Technical Guide to the Biological Activity of Sulfamoylbenzoic Acid Derivatives

Sulfamoylbenzoic acid derivatives constitute a versatile and highly significant class of compounds in medicinal chemistry. Characterized by a core benzoic acid structure bearing a sulfonamide (–SO₂NH–) group, this scaffold provides a unique combination of electronic and steric properties that enable interaction with a diverse array of biological targets.[1][2] The inherent modifiability of both the carboxylic acid and the sulfonamide functionalities allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents.[1] This structural adaptability has propelled sulfamoylbenzoic acid derivatives into various therapeutic areas, from well-established diuretics like furosemide to novel agents targeting cancer, inflammation, glaucoma, and metabolic diseases.[1]

This guide offers a comprehensive exploration of the multifaceted biological activities of these derivatives. We will delve into their roles as enzyme inhibitors, receptor agonists, and antimicrobial, anticancer, and antihypertensive agents. By synthesizing data from seminal research, this paper will illuminate the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic potential.

Synthetic Strategy: A Modular Approach to Diversity

The synthesis of N-substituted sulfamoylbenzoic acid derivatives typically employs a robust and straightforward multi-step process, allowing for the systematic introduction of diverse functional groups. The most common pathway begins with the chlorosulfonation of a benzoic acid derivative, followed by the reaction of the resulting sulfonyl chloride with a primary or secondary amine to form the sulfonamide bond. A final hydrolysis step, if an ester protecting group is used, yields the target carboxylic acid.[1][3] This modular approach is highly amenable to creating large libraries of compounds for screening.

A generalized workflow for this synthesis is depicted below.

Caption: Generalized synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.

I. Enzyme Inhibition: A Primary Mechanism of Action

A predominant biological activity of sulfamoylbenzoic acid derivatives is their ability to inhibit various enzymes, a property rooted in the sulfonamide group's capacity to act as a zinc-binding group or to form key hydrogen bonds within enzyme active sites.

A. Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a classic zinc-binding pharmacophore, making these derivatives potent inhibitors of carbonic anhydrases (CAs). CAs are involved in aqueous humor secretion in the eye, and their inhibition leads to a reduction in intraocular pressure. Certain 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have shown low nanomolar affinity for CA isozymes II and IV and have demonstrated strong topical anti-glaucoma properties in preclinical models, comparable or superior to clinically used drugs like dorzolamide.[4]

B. Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

NTPDases are enzymes that regulate nucleotide signaling and are implicated in thrombosis, inflammation, and cancer.[3][5] Recent studies have identified sulfamoyl-benzamide derivatives as selective inhibitors of human NTPDase (h-NTPDase) isoforms. The inhibitory potential is highly dependent on the substitutions on both the sulfonamide and carboxamide nitrogens.[3] For example, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was identified as a potent inhibitor of h-NTPDase1, while other derivatives showed sub-micromolar inhibition of h-NTPDase2.[3][5]

C. Other Enzyme Targets

The inhibitory spectrum of this class extends to other enzymes:

-

Cytosolic Phospholipase A2α (cPLA2α): N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α, an enzyme involved in inflammatory processes.[6]

-

α-Amylase and α-Glucosidase: Some derivatives have shown potent inhibitory activity against α-amylase, significantly lower than the reference drug acarbose, indicating potential for development as antidiabetic agents.[7]

II. G-Protein Coupled Receptor (GPCR) Modulation

Beyond enzyme inhibition, sulfamoylbenzoic acid derivatives have been engineered as potent and specific modulators of G-protein coupled receptors (GPCRs).

Lysophosphatidic Acid (LPA) Receptor Agonism

A significant breakthrough has been the design of sulfamoylbenzoic acid analogues as the first specific agonists for the LPA₂ receptor, a GPCR that mediates anti-apoptotic and mucosal barrier-protective effects.[8][9] Lysophosphatidic acid (LPA) itself is a lipid mediator with growth factor-like properties.[8] Researchers, through isosteric replacement and guided by computational modeling, developed non-lipid agonists. One such compound, 11d (5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid), exhibited remarkable picomolar activity, demonstrating high specificity for LPA₂ with no activity at other LPA receptors.[8] This specificity is crucial, as activation of other LPA receptors like LPA₁ has been linked to apoptosis.[8]

Caption: Simplified LPA₂ receptor signaling pathway activated by sulfamoylbenzoic acid agonists.

III. Broad Spectrum Biological Activities

The structural versatility of the sulfamoylbenzoic acid scaffold has led to the discovery of agents with a wide range of other biological effects.[2]

-

Antihypertensive Activity: Certain derivatives have been developed as potent antihypertensive agents. Notably, some of these compounds are designed to exhibit powerful hypotensive effects without the diuretic activity commonly associated with sulfamoyl-based drugs, thereby avoiding side effects like hypokalemia.[10]

-

Anticancer Activity: The anticancer potential of these compounds has been demonstrated against various cancer cell lines. Their mechanisms include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways critical for tumor growth.[2]

-

Anti-inflammatory Activity: By inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), these derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[2]

-

Antimicrobial Activity: Derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves inhibiting essential microbial enzymes or disrupting cell membrane integrity.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfamoylbenzoic acid derivatives is exquisitely sensitive to their substitution patterns. The following table summarizes key SAR findings from the literature.

| Target/Activity | Scaffold Position | Modification & Effect on Activity | Reference |

| LPA₂ Receptor Agonism | Phenyl Head Group | Introduction of electron-withdrawing groups (e.g., Cl, Br) at the meta-position to the carboxyl group significantly increases potency. Dicarboxy groups also improve potency. | [8] |

| LPA₂ Receptor Agonism | Tail Group | Modifications to the tail group are tolerated, allowing for optimization of pharmacokinetic properties. | [8] |

| h-NTPDase3 Inhibition | Sulfonamide N-substituent | An N-cyclopropyl ring is favorable for inhibitory activity. | [3] |

| h-NTPDase Inhibition | Sulfonamide N-substituent | A heterocyclic morpholine ring at this position abolishes activity against all four tested isoforms. | [5] |

| NF-κB Activation | Phenyl Ring (Site A) | A bis-substituted (e.g., 2,5-dimethyl) phenyl ring appears necessary for activity; des-methyl compounds were inactive. | [11] |

| General Enzyme Inhibition | Aromatic Rings | The electronic nature and position of substituents on aromatic rings critically influence both efficacy and selectivity. | [7] |

Experimental Protocols & Methodologies

The evaluation of sulfamoylbenzoic acid derivatives involves a combination of synthetic chemistry and a battery of biological assays. The following protocols represent standard methodologies in the field.

Protocol 1: General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid

-

Chlorosulfonation: To a stirred solution of methyl 4-benzoate, add chlorosulfonic acid dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Pour the mixture onto crushed ice and filter the resulting precipitate to obtain methyl 4-(chlorosulfonyl)benzoate.

-

Sulfonamide Formation: Dissolve methyl 4-(chlorosulfonyl)benzoate in a suitable solvent (e.g., pyridine, THF). Add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (TEA). Stir the reaction at room temperature overnight.[1]

-

Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography to yield the intermediate ester derivative.

-

Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water (1:1). Add lithium hydroxide (LiOH) and stir at room temperature for 4-6 hours until TLC indicates completion.[8]

-

Final Product Isolation: Acidify the reaction mixture with 1N HCl and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography.

Protocol 2: LPA Receptor Activation Assay (Calcium Mobilization)

This assay quantifies GPCR activation by measuring transient intracellular calcium mobilization.

-

Cell Culture: Culture cells expressing the target LPA receptor (e.g., HEK293-LPA₂) in appropriate media.

-

Dye Loading: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2AM, for 30-60 minutes at 37°C.[8]

-

Compound Addition: Prepare serial dilutions of the sulfamoylbenzoic acid test compounds.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the test compounds and immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Protocol 3: Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the sulfamoylbenzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: High-level experimental workflow for screening sulfamoylbenzoic acid derivatives.